Methyl 2-fluoro-6-nitrobenzoate
Overview
Description
Methyl 2-fluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where a fluorine atom is substituted at the 2-position and a nitro group at the 6-position. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
Mechanism of Action
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability and its ability to reach its targets within the body.
Action Environment
The action, efficacy, and stability of Methyl 2-fluoro-6-nitrobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature for optimal stability . Furthermore, the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-6-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-fluorobenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-amino-6-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-fluoro-6-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-fluoro-6-nitrobenzoate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-3-nitrobenzoate
- Methyl 2-fluoro-4-nitrobenzoate
- Methyl 2-fluoro-5-nitrobenzoate
Uniqueness
Methyl 2-fluoro-6-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups, which can significantly affect its chemical reactivity and biological interactions. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its similar compounds .
Properties
IUPAC Name |
methyl 2-fluoro-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJARIPZQSNWYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344543 | |
Record name | Methyl 2-fluoro-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212189-28-1 | |
Record name | Methyl 2-fluoro-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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